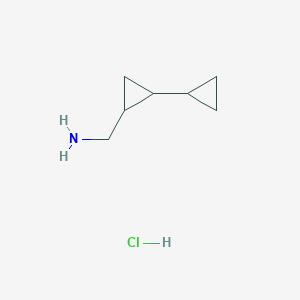
(2-Cyclopropylcyclopropyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyclopropylcyclopropyl)methanamine hydrochloride: , with the chemical formula C₇H₁₄ClN, is a compound that contains two cyclopropyl rings. It is also known by the synonym 1,1’-bi(cyclopropan)]-2-ylmethanamine hydrochloride . The molecular weight of this compound is 147.65 g/mol.
Métodos De Preparación
Synthetic Routes: The synthetic preparation of (2-Cyclopropylcyclopropyl)methanamine hydrochloride involves the following steps:
Cyclopropyl Grignard Reaction: The cyclopropyl Grignard reagent is prepared by reacting cyclopropylmagnesium bromide with an appropriate substrate.
Amidation Reaction: The cyclopropyl Grignard reagent is then reacted with formaldehyde to form the primary amine intermediate.
Hydrochlorination: The primary amine intermediate is treated with hydrochloric acid to yield the final product, this compound.
Industrial Production Methods: Industrial production methods may involve modifications of the above synthetic routes for scalability and efficiency.
Análisis De Reacciones Químicas
(2-Cyclopropylcyclopropyl)methanamine hydrochloride: can undergo various chemical reactions:
Reductive Amination: It can react with aldehydes or ketones to form secondary amines.
Substitution Reactions: The amino group can be substituted with other functional groups.
Ring-Opening Reactions: The cyclopropyl rings can be opened under specific conditions.
Common reagents include Grignard reagents, formaldehyde, and hydrochloric acid. The major products depend on the specific reaction conditions.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Medicinal Chemistry: It may serve as a building block for drug development.
Organic Synthesis: Researchers use it to create complex molecules.
Catalysis: It can act as a ligand in transition metal-catalyzed reactions.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparación Con Compuestos Similares
(2-Cyclopropylcyclopropyl)methanamine hydrochloride: is unique due to its double cyclopropyl ring structure. Similar compounds include other amines and cyclopropyl-containing molecules.
Remember that this compound’s properties and applications are continually explored, and ongoing research may reveal additional insights.
Propiedades
Fórmula molecular |
C7H14ClN |
|---|---|
Peso molecular |
147.64 g/mol |
Nombre IUPAC |
(2-cyclopropylcyclopropyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c8-4-6-3-7(6)5-1-2-5;/h5-7H,1-4,8H2;1H |
Clave InChI |
VMQRJHUBVRRXJL-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2CC2CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13088497.png)
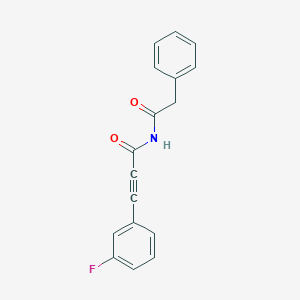
![6-Bromo-2-methylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B13088503.png)
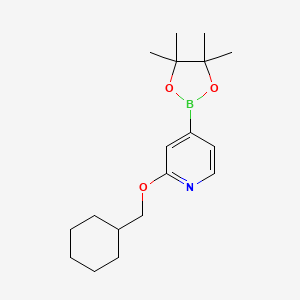
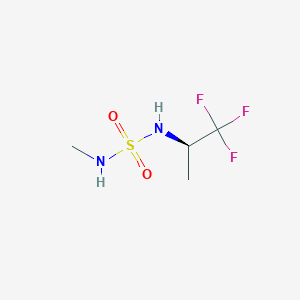
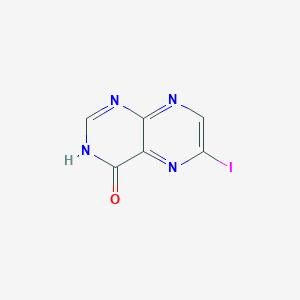
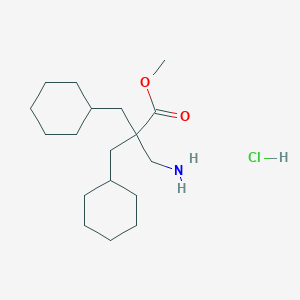
![1,3-Dimethyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13088522.png)

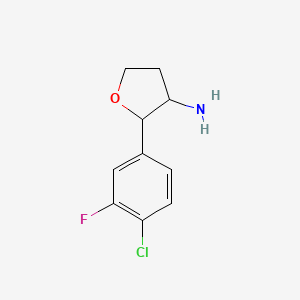
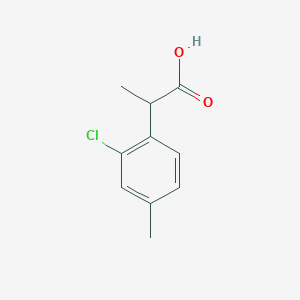
![4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine](/img/structure/B13088535.png)

![3-[(2,4-Dimethylphenyl)methyl]pyrrolidine](/img/structure/B13088545.png)
